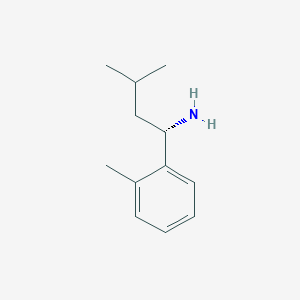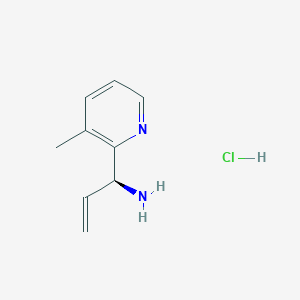
(R)-1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine2hcl is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridine ring substituted with two fluorine atoms at the 3 and 5 positions, and an amine group attached to a methylpropan chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine2hcl typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyridine Ring:
Attachment of the Methylpropan Chain: The methylpropan chain is attached to the pyridine ring through a nucleophilic substitution reaction.
Introduction of the Amine Group: The amine group is introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of ®-1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine2hcl involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the amine group being oxidized to form corresponding oxides or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxides, nitriles, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
®-1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine2hcl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of ®-1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride
- 3-(3,5-Difluoropyridin-4-yl)oxetan-3-ol
- 4-(3,5-Difluoropyridin-4-yl)butan-2-ol
Uniqueness
®-1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine2hcl is unique due to its specific substitution pattern on the pyridine ring and the presence of the methylpropan chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H12F2N2 |
|---|---|
Poids moléculaire |
186.20 g/mol |
Nom IUPAC |
(1R)-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C9H12F2N2/c1-5(2)9(12)8-6(10)3-13-4-7(8)11/h3-5,9H,12H2,1-2H3/t9-/m1/s1 |
Clé InChI |
XTMWBWXFOLSNPJ-SECBINFHSA-N |
SMILES isomérique |
CC(C)[C@H](C1=C(C=NC=C1F)F)N |
SMILES canonique |
CC(C)C(C1=C(C=NC=C1F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


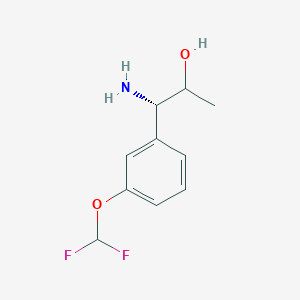
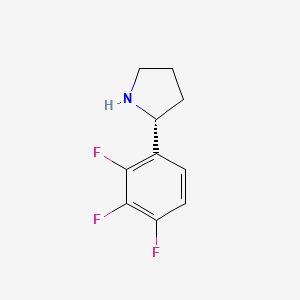

![(3R)-6-Chloro-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13046602.png)
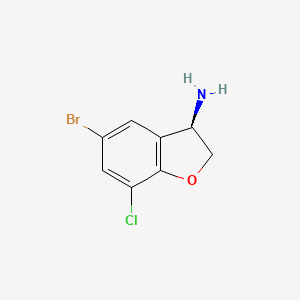


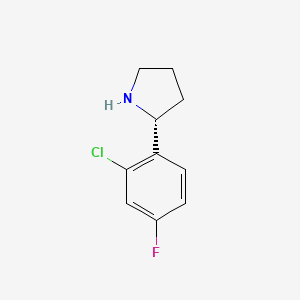
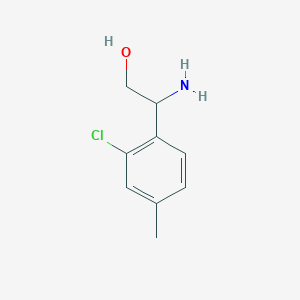

![Racemic-(2S,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13046640.png)
